molecular formula C11H19NO2 B2699066 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2279845-06-4

1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2699066
CAS No.: 2279845-06-4
M. Wt: 197.278
InChI Key: JWYQQFCZWJPUJM-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound featuring a piperidine ring substituted with a hydroxypropan-2-yl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 4-(2-hydroxypropan-2-yl)piperidine with prop-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The prop-2-en-1-one moiety can be reduced to form a saturated ketone.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    1-(1-oxo-3-phenyl-2-propenyl)piperidine: Shares a similar piperidine and prop-2-en-1-one structure but with a phenyl group instead of a hydroxypropan-2-yl group.

    4-(2-hydroxypropan-2-yl)phenyl]ethanone: Contains a hydroxypropan-2-yl group but differs in the aromatic ring structure.

Uniqueness: 1-[4-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a hydroxypropan-2-yl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-4-10(13)12-7-5-9(6-8-12)11(2,3)14/h4,9,14H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYQQFCZWJPUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(CC1)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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